
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane typically involves the reaction of cyclobutyl chloride with propyne under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, which facilitates the substitution of the chlorine atom with the propynyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The propynyl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the propynyl group.
Major Products:
Substitution: Products with different halogens or functional groups replacing the chlorine atom.
Addition: Saturated cyclobutane derivatives.
Oxidation: Compounds with oxidized propynyl groups, such as carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane involves its interaction with molecular targets through its functional groups. The chlorine atom and propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(prop-1-yn-1-yl)cyclobutane: Similar structure but with a bromine atom instead of chlorine.
1-Iodo-1-(prop-1-yn-1-yl)cyclobutane: Similar structure but with an iodine atom instead of chlorine.
1-(prop-1-yn-1-yl)cyclobutane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is unique due to the presence of both a chlorine atom and a propynyl group on the cyclobutane ring
Eigenschaften
CAS-Nummer |
65150-00-7 |
|---|---|
Molekularformel |
C7H9Cl |
Molekulargewicht |
128.60 g/mol |
IUPAC-Name |
1-chloro-1-prop-1-ynylcyclobutane |
InChI |
InChI=1S/C7H9Cl/c1-2-4-7(8)5-3-6-7/h3,5-6H2,1H3 |
InChI-Schlüssel |
ONTNUUILQGGTBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1(CCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


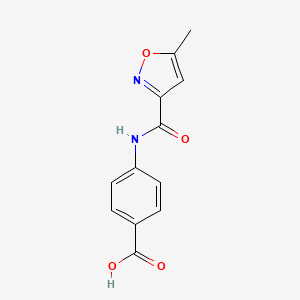
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)

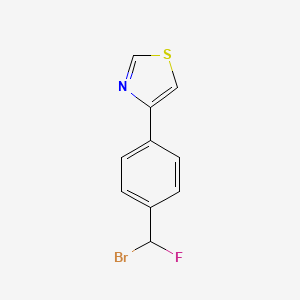

![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
![N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13943735.png)
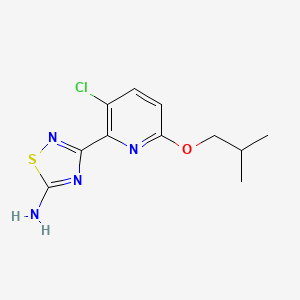
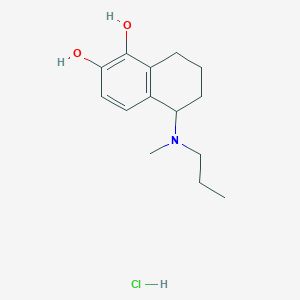
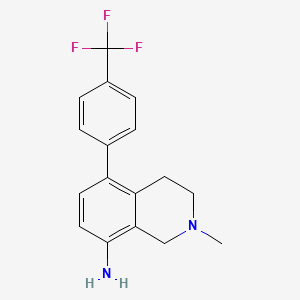
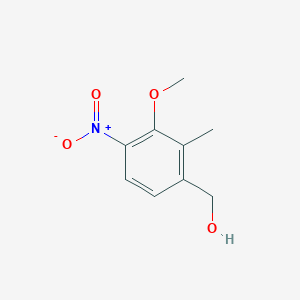
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
